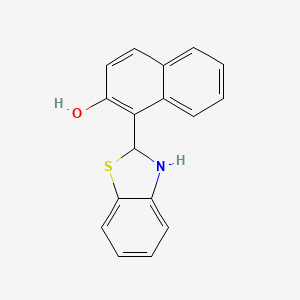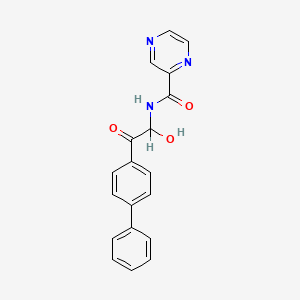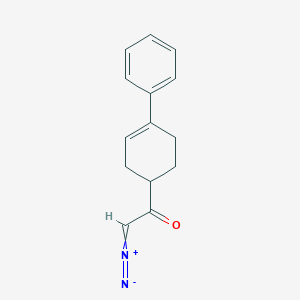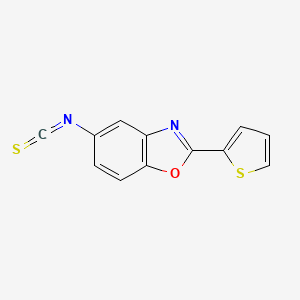
5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is a heterocyclic compound that features a benzoxazole core with an isothiocyanate group and a thienyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For Benzoxazole, 5-isothiocyanato-2-(2-thienyl)-, the synthesis can be achieved through the reaction of 2-aminophenol with thiourea at elevated temperatures, followed by further reactions with appropriate reagents to introduce the isothiocyanate and thienyl groups .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed to enhance the efficiency and yield of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions with biological targets, such as enzymes and receptors, leading to modulation of their activity. The isothiocyanate group is known for its ability to react with nucleophiles, which can result in the inhibition of key biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzisoxazole: A related compound with an isoxazole ring instead of an oxazole ring.
Thiazole: Another heterocyclic compound with a sulfur atom in the ring.
Uniqueness
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry .
Propiedades
Número CAS |
51299-38-8 |
|---|---|
Fórmula molecular |
C12H6N2OS2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
5-isothiocyanato-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H6N2OS2/c16-7-13-8-3-4-10-9(6-8)14-12(15-10)11-2-1-5-17-11/h1-6H |
Clave InChI |
BWXDQXUHRQAXFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)

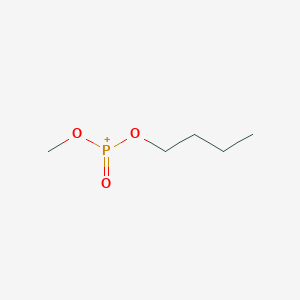
![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
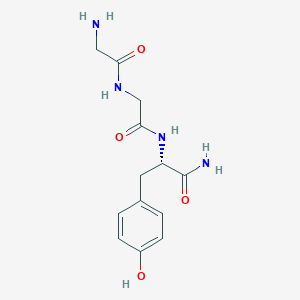
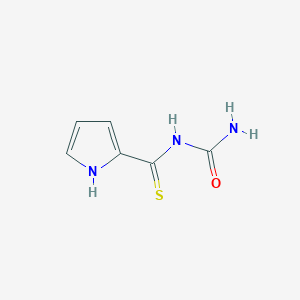
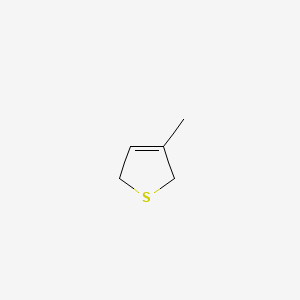

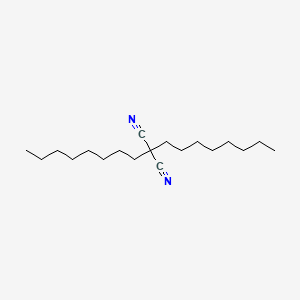
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
